7-Fluorothiochroman
Description
The Significance of Thiochroman (B1618051) Scaffolds in Heterocyclic Chemistry
Thiochromans, and their unsaturated counterparts the thiochromenes, represent a vital class of sulfur-containing heterocyclic compounds. nih.gov Structurally, they are analogues of chromans and chromenes, where a sulfur atom replaces the oxygen atom in the heterocyclic ring, a substitution that imparts distinct electronic and steric properties. nih.gov This sulfur incorporation modifies the molecule's electronic distribution and generally increases its lipophilicity, which can lead to improved physicochemical properties like membrane permeability and bioavailability. nih.gov
The thiochroman framework is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its versatility as a synthetic building block and the wide array of biological activities exhibited by its derivatives. nih.govnih.gov The thiochroman core can be readily functionalized at various positions, allowing chemists to systematically modify its structure to optimize interactions with biological targets. nih.gov Thiochroman-4-ones, in particular, are key intermediates, serving as precursors for the synthesis of a multitude of more complex heterocyclic systems, including pyrazoles, thiazoles, and pyridines. nih.gov The synthetic accessibility and the diverse reactivity of the thiochroman skeleton have established it as a cornerstone for the development of new therapeutic agents. nih.govnih.gov
The Role of Fluorine Substitution in Enhancing Bioactivity and Medicinal Chemistry Attributes
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery to enhance a compound's pharmacological profile. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, bioavailability, and lipophilicity. nih.govnih.gov
Selective fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life. nih.gov The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn improve a molecule's solubility and ability to bind to target proteins. nih.gov It is estimated that approximately 20% of all pharmaceutical drugs and about 30% of blockbuster drugs contain at least one fluorine atom, a testament to the transformative impact of this element in medicinal chemistry. nih.gov The incorporation of fluorine into heterocyclic structures like thiochroman is a key strategy, creating novel molecular entities that combine the beneficial properties of both the scaffold and the halogen. nih.govnih.gov
Overview of Research Trajectories in Fluorinated Thiochroman Chemistry
Research into fluorinated thiochromans is driven by the quest for novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic properties. Current investigations are exploring the synthesis and biological activities of various fluorinated thiochroman derivatives. A significant research trajectory involves the synthesis of thiochroman-4-one (B147511) precursors, which can then be converted into a diverse library of fluorinated compounds. nih.gov
Structure-activity relationship (SAR) studies are a major focus, aiming to understand how the position and number of fluorine substituents affect biological activity. For instance, research on related thiochromone (B8434766) derivatives has shown that fluorine substitution at the 6th position can increase leishmanicidal activity. nih.gov Similarly, studies on the oxygen-analogue, fluorinated coumarins, have demonstrated potent antifungal activities, providing a strong rationale for exploring similar substitutions in the thiochroman series. nih.govmdpi.com
The development of novel synthetic methodologies that allow for precise and efficient fluorination of the thiochroman ring system is another critical area of research. This includes late-stage fluorination techniques which enable the introduction of fluorine at a final step, a highly desirable strategy in drug discovery. nih.gov The overarching goal is to generate a diverse set of fluorinated thiochroman compounds for screening against a wide range of biological targets, from infectious diseases to cancer. nih.gov
Data Tables
Table 1: Biological Activity of Substituted Thiochroman and Chromone (B188151) Derivatives
This table presents data on the biological activities of thiochroman and chromone derivatives with substitutions relevant to the discussion of 7-Fluorothiochroman. The data is compiled from studies on related compounds to illustrate the potential impact of halogen substitution.
| Compound Class | Specific Derivative Example | Substitution | Biological Activity | Finding | Reference |
| Thiochromanone | 6-Chloro-thiochromanone derivative | 6-Chloro | Antibacterial | Chlorine substitution at the 6th position showed higher potency against various bacteria. | nih.gov |
| Thiochromone | 6-Fluoro-thiochromone derivative | 6-Fluoro | Antileishmanial | Fluorine substitution at the 6th position increased leishmanicidal activity. | nih.gov |
| 7-Hydroxycoumarin | Fluorinated oxime ether derivative (5f) | 7-Hydroxy, various fluorinated side chains | Antifungal | Exhibited potent activity against Botrytis cinerea with an EC₅₀ of 5.75 µg/mL. | nih.gov |
| 7-Fluorochromone | Thiosemicarbazone derivative (3k) | 7-Fluoro | α-Glucosidase Inhibition | Demonstrated strong inhibitory action with an IC₅₀ of 6.40 ± 0.15 µM. | thieme-connect.de |
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-thiochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FS/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMXJEUNXJEQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)SC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fluorinated Thiochroman Systems
Synthetic Pathways to Thiochroman (B1618051) Ring Systems
The formation of the thiochroman backbone is a critical step in the synthesis of its fluorinated derivatives. Various strategies have been developed to construct this heterocyclic system, often involving the formation of a key intermediate, thiochroman-4-one (B147511).
Classical Cyclization Strategies for Thiochromanones
A well-established and versatile method for the synthesis of thiochroman-4-ones involves the intramolecular cyclization of β-arylthiopropanoic acids. researchgate.net This classical approach typically utilizes strong acids to promote the ring-closing reaction. The general pathway commences with the synthesis of a 3-(arylthio)propanoic acid, which is then subjected to cyclization conditions.
The synthesis of the 3-(arylthio)propanoic acid precursors can be achieved through the reaction of a thiophenol with a β-halopropionic acid or by the addition of a thiophenol to an α,β-unsaturated acid, such as acrylic acid. researchgate.netnih.gov For instance, the base-catalyzed addition of arylthiols to β-chloropropanoic acid readily furnishes the required β-arylthiopropanoic acids. researchgate.net
The crucial cyclization step is commonly facilitated by potent dehydrating agents that act as catalysts for intramolecular Friedel-Crafts acylation. nih.gov Commonly employed reagents for this transformation include:
Concentrated sulfuric acid researchgate.net
Fuming sulfuric acid researchgate.net
Polyphosphoric acid (PPA) preprints.org
Methanesulfonic acid nih.gov
For example, treating β-arylthiopropanoic acids with fuming sulfuric acid in a solvent like methylene (B1212753) chloride at room temperature has been shown to produce thiochroman-4-ones in excellent yields. researchgate.net Similarly, heating 3-(arylthiol)propanoic acids in polyphosphoric acid is an effective method for achieving cyclization. preprints.org
Condensation Reactions Involving Thiophenols and Keto Esters
The condensation of thiophenols with β-keto esters represents another potential, though less commonly documented for thiochromanones, pathway to this heterocyclic system. While direct examples for the synthesis of thiochroman-4-ones via this specific condensation are not prevalent in the reviewed literature, related reactions provide a basis for this approach. For instance, the coupling of thiophenols with β-keto esters in the presence of polyphosphoric acid is a known method for the synthesis of the unsaturated analogues, thioflavones (2-phenyl-4H-thiochromen-4-ones). nih.gov
This suggests that under appropriate conditions, a similar condensation could be employed to generate the saturated thiochroman-4-one core. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, typically involves the reaction between two ester molecules or an ester and a ketone to form a β-keto ester or a β-dicarbonyl compound, respectively. libretexts.orglibretexts.org A crossed Claisen condensation between a thiophenol-derived nucleophile and a suitable keto ester could theoretically lead to the thiochroman-4-one structure, although this route remains less explored compared to the cyclization of propanoic acid derivatives.
Microwave-Assisted Protocols for Thiochroman-4-ones
To enhance reaction efficiency and reduce reaction times, microwave-assisted organic synthesis has been applied to the preparation of thiochroman-4-ones. This modern technique often leads to higher yields and cleaner reactions compared to conventional heating methods.
A notable application of microwave technology is in the cyclization of β-arylthiopropanoic acids. Thiochroman-4-ones have been synthesized in quantitative yields through the microwave irradiation-assisted cyclization of these precursors. researchgate.net This method offers a significant improvement over the often lengthy and harsh conditions of classical thermal cyclizations. The use of microwave assistance is also noted in the broader context of synthesizing chroman-4-one and related heterocyclic systems, highlighting its utility in promoting dehydrogenative reactions catalyzed by metal complexes. nih.gov
Regioselective Fluorination Approaches
The introduction of fluorine into the thiochroman scaffold can be achieved either by starting with a fluorinated precursor or by direct fluorination of the pre-formed heterocyclic system. The position of the fluorine atom is crucial for modulating the compound's physicochemical and biological properties.
Anodic Monofluorination Techniques Applied to Thiochroman-4-one Derivatives
Anodic fluorination is an electrochemical method that allows for the direct and regioselective introduction of fluorine atoms into organic molecules. This technique has been successfully applied to thiochroman-4-one derivatives, primarily targeting the position alpha to the sulfur atom (C2-position).
The electrolysis is typically carried out in an organic solvent containing a fluoride (B91410) salt as both the electrolyte and the fluorine source. nih.gov By carefully controlling the electrolytic conditions, such as the potential, current density, and the nature of the fluoride salt, selective monofluorination can be achieved. For example, the potentiostatic electrolysis of (E)-3-benzylidene-2,3-dihydrothiochroman-4-ones in dimethoxyethane (DME) with Et₄NF·4HF in a divided cell has been shown to be effective for regioselective monofluorination at the C2-position. nih.gov
Depending on the starting material and the reaction conditions, di- and trifluorinated products can also be obtained. nih.gov The oxidation potentials of the thiochroman-4-one derivatives are a key factor, with the electrolysis performed at a potential sufficient to oxidize the substrate. nih.gov This electrochemical approach offers a direct route to 2-fluorothiochroman-4-one derivatives, which are valuable intermediates for further chemical transformations.
Table 1: Anodic Fluorination of (E)-3-Benzylidene-2,3-dihydrothiochroman-4-one (1a) nih.gov
| Entry | Fluoride Salt | Cell | Method | Current (mA/cm²) or Potential (V vs SSCE) | Yield of 2-fluoro-1a (%) |
| 1 | Et₃N·3HF | Undivided | Constant Current | 2.5 | 35 |
| 2 | Et₄NF·4HF | Undivided | Constant Current | 2.5 | 45 |
| 3 | Et₄NF·4HF | Divided | Constant Current | 2.5 | 55 |
| 4 | Et₄NF·4HF | Divided | Controlled Potential | 1.77 | 65 |
Strategies for Introducing Fluorine at Specific Positions on the Thiochroman Ring
Introducing a fluorine atom at a specific position on the aromatic ring of the thiochroman system, such as the 7-position, is typically achieved by employing a "starting block" strategy. This involves using a commercially available, pre-fluorinated starting material.
For the synthesis of 7-fluorothiochroman, the key precursor is 4-fluorothiophenol (B130044) . nih.govsigmaaldrich.com This compound provides the fluorine atom at the desired position from the outset. The synthesis of the target This compound-4-one (B3251901) would then follow the classical cyclization pathways described previously (Section 2.1.1).
The general synthetic route would be:
Michael Addition: Reaction of 4-fluorothiophenol with an acrylic acid derivative (e.g., acrylic acid or 3-chloropropionic acid) to form 3-(4-fluorophenylthio)propanoic acid.
Intramolecular Cyclization: Treatment of the resulting propanoic acid with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce a Friedel-Crafts acylation, yielding This compound-4-one .
This strategy ensures complete regioselectivity for the fluorine substitution on the benzene (B151609) ring. While direct fluorination of an existing thiochroman ring on the aromatic portion is more challenging to control regioselectively, using a fluorinated starting material like 4-fluorothiophenol is a robust and reliable method. google.com The synthesis of the related compound, 7-fluoro-2-phenyl-4H-thiochromen-4-one, has been reported using a similar strategy, confirming the viability of this approach for introducing fluorine at the 7-position. nih.gov
Derivatization Strategies of Fluorinated Thiochroman Skeletons
The chemical reactivity of the this compound scaffold allows for a variety of transformations, primarily centered around the versatile thiochroman-4-one moiety. These modifications are instrumental in exploring the structure-activity relationships of resulting compounds.
The introduction of halomethylene groups onto the thiochroman framework is often achieved via the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, can react with electron-rich aromatic systems or activated methylene groups. wikipedia.orgchemistrysteps.com
When applied to this compound-4-one, the reaction can proceed at the C-3 position, which is alpha to the carbonyl group, to yield a 3-chloromethylene derivative. The initial product is an iminium ion, which can be further manipulated or hydrolyzed. wikipedia.org
Furthermore, the Vilsmeier-Haack reagent system can facilitate bromination reactions. The use of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) in the presence of potassium bromide (KBr) or N-bromosuccinimide (NBS) provides a method for the regioselective bromination of certain aromatic compounds under solvent-free conditions. researchgate.net This methodology can be adapted to introduce bromo-substituents onto the this compound skeleton.
Table 1: Reagents for Halomethylene Group Introduction
| Target Derivative | Key Reagents | Reaction Name |
|---|---|---|
| Chloromethylene | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Vilsmeier-Haack Reaction |
Vinyl sulfones are recognized as important structural motifs in drug design, acting as versatile building blocks in organic synthesis. nih.govresearchgate.net The introduction of a vinyl sulfone group onto the this compound scaffold can be accomplished through several synthetic routes. rsc.org A common strategy involves creating an α,β-unsaturated system from the thiochroman-4-one, which can then undergo a sulfonylation reaction.
Methods for synthesizing vinyl sulfones often involve the reaction of sodium arenesulfinates with various substrates. organic-chemistry.orgorganic-chemistry.org For instance, a metal-free approach involves reacting commercially available sulfinic acid sodium salts with dibromides in N,N-dimethylformamide (DMF). organic-chemistry.org Another efficient method is the decarboxylative cross-coupling of cinnamic acids with arylsulfonyl hydrazides, which proceeds under metal-free conditions to yield (E)-vinyl sulfones stereoselectively. organic-chemistry.org These general methodologies are applicable for creating vinyl sulfone derivatives of this compound, expanding its chemical space for potential therapeutic applications. nih.gov
A primary and highly effective modification of the thiochroman-4-one core involves the condensation of its ketone functional group with hydrazide or thiosemicarbazide (B42300) derivatives. nih.govresearchgate.net This reaction typically proceeds by refluxing the this compound-4-one with the desired acyl hydrazide, semicarbazide, or thiosemicarbazide in a suitable solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid such as glacial acetic acid. nih.govnih.gov This straightforward synthesis yields the corresponding hydrazones, semicarbazones, or thiosemicarbazones in moderate to good yields. nih.gov
These derivatives are of significant interest due to their metal-chelating properties and their demonstrated biological activities in related heterocyclic systems. researchgate.netijper.org For example, a series of thiosemicarbazones based on a fluorinated chromone (B188151) core demonstrated potent α-glucosidase inhibitory activity. nih.govresearchgate.net
Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives
| Starting Material | Reactant | Product Type |
|---|---|---|
| This compound-4-one | Benzoic hydrazide | Acyl hydrazone |
| This compound-4-one | Isonicotinohydrazide | Acyl hydrazone |
| This compound-4-one | Semicarbazide | Semicarbazone |
The thiochroman-4-one skeleton serves as a versatile precursor for the construction of fused heterocyclic systems. researchgate.net Annulation reactions, particularly heteroannulation, lead to the formation of polycyclic structures with diverse chemical properties. A prominent example is the synthesis of pyrazole-fused thiochromans. nih.govresearchgate.net
The reaction of thiochroman-4-ones with hydrazine (B178648) or its derivatives is a common method to construct a fused pyrazole (B372694) ring. nih.govresearchgate.net For instance, condensation of this compound-4-one with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolo[3,4-b]thiochromene system. The reaction pathway involves the initial formation of a hydrazone, followed by an intramolecular cyclization. The development of efficient methods for preparing fused polycyclic pyrazoles is an active area of research due to their importance in medicinal chemistry. rsc.orgnih.gov
The carbonyl group and the adjacent sulfur atom of the this compound-4-one are key sites for chemical modification. researchgate.net Beyond the formation of hydrazones and fused rings, other important transformations can be carried out.
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. Oxidation of thiochroman-4-ones with agents like dimethyldioxirane (B1199080) (DMD) can yield the sulfoxides and/or sulfones, depending on the amount of oxidant used. researchgate.net The carbonyl group can also be oxidized under certain conditions, for example, using isoamyl nitrite (B80452) to yield thiochroman-3,4-diones. researchgate.net
Reduction: The carbonyl group of thiochroman-4-one can be selectively reduced to a hydroxyl group, yielding the corresponding this compound-4-ol. researchgate.net This transformation introduces a new chiral center and a functional group suitable for further derivatization.
These modifications significantly alter the electronic and steric properties of the molecule, providing a powerful tool for tuning its biological profile.
Mechanistic Investigations of Biological Activities and Pharmacological Targets
Antiproliferative and Apoptosis-Inducing Mechanisms
Thiochromanone derivatives have demonstrated significant antiproliferative effects, often mediated through the induction of apoptosis. Several key mechanisms have been elucidated, involving critical cellular processes and signaling pathways.
DNA topoisomerases (Topo I and Topo II) are essential enzymes that regulate DNA topology, playing a crucial role in DNA replication, transcription, and repair. Their overexpression in cancer cells makes them attractive targets for anticancer therapies. Fluorinated thiochromanone derivatives have emerged as potent inhibitors of these enzymes, acting as "topoisomerase poisons."
Mechanism of Action: Compounds like 3-chloromethylene-6-fluorothiochroman-4-one (CMFT), a fluorinated thiochromanone derivative, function by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation step of the DNA strand break and rejoining cycle, a characteristic mechanism of topoisomerase poisons nih.govebi.ac.ukucdavis.edu. By inhibiting the religation activity of Topo I and Topo II, CMFT leads to the accumulation of DNA double-strand breaks, which are cytotoxic and can trigger apoptosis nih.govnih.govmdpi.com.
Research Findings: CMFT has exhibited significant antitumor activity against various cancer cell lines. Studies have shown that the trans-isomer (E-CMFT) of CMFT is more potent than its cis-isomer (Z-CMFT) in inhibiting cell proliferation researchgate.net. The half-maximal inhibitory concentration (IC50) values for CMFT against cell lines such as MGC-803, BV2, Hela, and MCF-7 ranged from approximately 20.6 µM to 60.3 µM, demonstrating dose-dependent inhibition researchgate.net. For instance, E-CMFT showed an IC50 of 20.61928 ± 0.352 µM against BV2 cells researchgate.net. Other related thiochromanone derivatives have also displayed topoisomerase II inhibitory activity, with some compounds showing comparable efficacy to etoposide (B1684455) (VP-16), a known topoisomerase inhibitor researchgate.netunisa.ac.za.
Table 1: IC50 Values of CMFT Isomers Against Tumor Cell Lines
| Compound/Isomer | Cell Line | IC50 (µM) |
|---|---|---|
| E-CMFT | MGC-803 | 27.91688 ± 1.129 |
| Z-CMFT | MGC-803 | 32.70332 ± 0.278 |
| E-CMFT | BV2 | 20.61928 ± 0.352 |
| Z-CMFT | BV2 | 47.88604 ± 2.23 |
| E-CMFT | Hela | 30.80259 ± 1.135 |
| Z-CMFT | Hela | 54.09760 ± 0.835 |
| E-CMFT | MCF-7 | 28.56271 ± 0.866 |
Apoptosis, or programmed cell death, is a critical process for maintaining cellular homeostasis and is often triggered by anticancer agents. Thiochromanone derivatives can induce apoptosis through the activation of a cascade of proteases known as caspases.
Mechanism of Action: The caspase cascade is central to the execution of apoptosis. Initiator caspases (such as caspase-8 and -9) are activated first, either through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These then activate executioner caspases (like caspase-3, -6, and -7), which cleave vital cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death ucdavis.edujocpr.combiorxiv.org. A fluorinated thiochromanone thiosemicarbazone derivative has been shown to upregulate levels of Caspase-3 and Caspase-9, indicating its role in initiating the apoptotic cascade researchgate.net. The compound CMFT has also been linked to caspase-11 regulation mdpi.com.
Research Findings: Studies on a fluorinated thiochromanone thiosemicarbazone derivative (compound 4c) demonstrated a slight upregulation of Caspase-3 and Caspase-9 protein levels, suggesting its involvement in apoptosis induction via caspase activation researchgate.net. General thiochromanone derivatives have also been associated with apoptosis-inducing activity and caspase-3 activation unisa.ac.za.
The extrinsic apoptosis pathway is initiated at the cell surface by the binding of death ligands to specific transmembrane death receptors. This pathway is a significant mechanism through which cells can trigger apoptosis.
Mechanism of Action: The extrinsic apoptosis pathway begins when death ligands, such as Fas ligand or TNF-α, bind to their corresponding death receptors (e.g., Fas receptor, DR3) on the cell surface jocpr.combiorxiv.org. This binding event leads to receptor trimerization, which recruits intracellular adaptor proteins and initiator caspases (like pro-caspase-8) to form a Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 undergoes auto-activation, initiating the caspase cascade and leading to apoptosis ucdavis.edujocpr.com. DR3 (also known as Apo2 or Weasle) is a member of the TNF receptor superfamily involved in this signaling pathway ucdavis.edu.
Research Findings: While direct evidence of specific thiochromanone derivatives modulating DR3 or other death receptor pathways was not found in the provided search results, the general mechanisms of extrinsic apoptosis involving these receptors are well-established and represent a potential avenue for the action of certain antiproliferative compounds.
Microtubules are dynamic cytoskeletal components essential for cell structure, intracellular transport, and cell division. Agents that interfere with microtubule polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Compounds that inhibit tubulin polymerization disrupt the formation and dynamics of microtubules. This interference can lead to mitotic arrest, as microtubules are crucial for the proper formation of the mitotic spindle during cell division. Such agents often bind to specific sites on tubulin, such as the colchicine (B1669291) binding site, preventing the assembly of tubulin dimers into functional polymers mdpi.comresearchgate.net. The disruption of microtubule dynamics can ultimately trigger apoptosis mdpi.com.
Research Findings: A derivative related to CMFT, referred to as CMCT, has been noted for its potential to inhibit tubulin polymerization, suggesting a role in tumor inhibition jocpr.com. This indicates that some fluorothiochroman derivatives may act as microtubule-targeting agents.
Antifungal Activities
Inhibitory Effects on Pathogenic Fungi by Fluorothiochromans
Thiochroman (B1618051) derivatives, including those containing fluorine, have demonstrated notable antifungal properties against a range of pathogenic fungi. Specific structural features, such as the presence of electron-withdrawing groups at the C-6 position of the thiochroman-4-one (B147511) ring, have been shown to enhance antifungal activity rsc.org. For instance, certain thiochroman-4-one derivatives have exhibited potent inhibition against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL rsc.org. Other studies have reported that fluorinated thiochroman derivatives, such as Z-3-(chloromethylene)-6-fluorothiochroman-4-one (CF), possess strong inhibitory activity against fungi like Cryptococcus neoformans, Saccharomycetes, mycetin, and Trichophyton ajphs.comwho.int. Furthermore, derivatives like 6-methylthiochroman-4-one (B1293643) and 6-chlorothiochroman-4-one (B87741) have displayed significant inhibition rates (96-100%) against the phytopathogenic fungus Botrytis cinerea at concentrations between 100-250 μg/mL mdpi.comresearchgate.netacs.org. Novel series of indolo[3,2-c]-2H-thiochroman derivatives have also shown promise, with compound 4o demonstrating potent antifungal activity against Candida albicans and Cryptococcus neoformans at 4 µg/mL jst.go.jp. The synthesis of 3-halogenomethylene-6-fluorothiochroman-4-one derivatives has also yielded compounds with good antifungal activity tsijournals.com.
Advanced Analytical and Computational Methodologies in Fluorothiochroman Research
Computational Chemistry and Molecular Modeling
Conformational Analysis and Energy Minimization Studies
Understanding the three-dimensional structure and energy landscape of a molecule is fundamental to predicting its chemical behavior, reactivity, and potential interactions with biological targets. Conformational analysis, coupled with energy minimization techniques, provides a powerful computational approach to achieve this understanding. These methodologies allow researchers to identify the most stable spatial arrangements of atoms within a molecule and quantify the energy differences between these arrangements.
Conformational analysis typically involves generating a library of plausible three-dimensional structures, known as conformers, for a given molecule. These conformers can arise from rotations around single bonds or the puckering of cyclic systems. Once a set of conformers is generated, energy minimization is applied. This process iteratively adjusts the molecular geometry to find a local minimum on the potential energy surface, thereby determining the most stable conformation for each generated structure drugdesign.org. Computational chemistry tools, employing methods ranging from molecular mechanics to more sophisticated quantum mechanical calculations, are essential for these energy evaluations mdpi.commit.edufrontiersin.org. The relative energies calculated after minimization are crucial, as they indicate the thermodynamic stability of each conformer and their populations at a given temperature drugdesign.org.
While specific published conformational analysis and energy minimization studies focusing directly on 7-Fluorothiochroman were not within the scope of the reviewed literature, the principles of these techniques are widely applied to heterocyclic compounds like thiochromans. Such studies would typically involve exploring the various puckered conformations of the saturated six-membered ring, influenced by the presence of the sulfur atom and the fluorine substituent. The fluorine atom at the 7-position on the aromatic ring can also subtly influence the electronic distribution and, consequently, the preferred conformations of the saturated ring through inductive effects.
The output of such an analysis would typically be a set of low-energy conformers, each characterized by specific dihedral angles and associated relative energies. For illustrative purposes, a hypothetical data table representing potential low-energy conformers for a thiochroman (B1618051) derivative, such as this compound, might look like this:
Table 1: Illustrative Conformational Analysis of a Thiochroman Derivative
| Conformer ID | Key Ring Dihedral Angle (e.g., C2-S1-C8a-C4a) | Relative Energy (kcal/mol) | Description of Conformation |
| I | 178.5° | 0.0 | Chair-like, sulfur pseudo-equatorial |
| II | -175.2° | 1.2 | Chair-like, sulfur pseudo-axial |
| III | 160.1° | 3.5 | Twist-boat like |
| IV | -158.9° | 4.1 | Boat-like |
Note: The dihedral angle C2-S1-C8a-C4a is used here as a representative descriptor for the puckering of the saturated ring. The relative energies are hypothetical and illustrative of common findings in conformational studies of similar systems.
By performing detailed conformational analysis and energy minimization, researchers can gain critical insights into the intrinsic properties of this compound, which can then inform its synthesis, characterization, and application in various scientific domains.
Compound List:
this compound
Future Perspectives and Emerging Research Directions
Exploration of Novel Pharmacological Targets for Fluorinated Thiochromans
The thiochromane scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The introduction of a fluorine atom at the 7-position of the thiochroman (B1618051) ring can significantly influence its electronic properties and metabolic stability, potentially leading to enhanced potency and selectivity for various biological targets. Future research will likely focus on screening 7-Fluorothiochroman and its analogues against a broad panel of pharmacological targets to uncover novel therapeutic applications.
Key areas of exploration include:
Oncology: Thiochromane derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation. nih.gov Future studies could investigate the potential of this compound derivatives as inhibitors of specific kinases, transcription factors, or signaling pathways implicated in cancer progression.
Infectious Diseases: The antimicrobial properties of thiochromanes suggest that fluorinated analogues could be effective against a range of bacterial and fungal pathogens. nih.gov Research into their mechanism of action, such as the inhibition of essential microbial enzymes, could lead to the development of new anti-infective agents.
Neurodegenerative Diseases: The structural features of thiochromans may allow them to cross the blood-brain barrier, making them potential candidates for targeting central nervous system disorders. Exploration of their activity against targets involved in neuroinflammation and neurodegeneration is a promising avenue.
A hypothetical screening cascade for a library of this compound analogues could yield data such as that presented in the interactive table below, guiding the prioritization of compounds for further investigation.
| Compound ID | Target Kinase A IC50 (µM) | Target Protease B IC50 (µM) | Antibacterial MIC (µg/mL) |
| 7-FTC-001 | 1.2 | 5.8 | >128 |
| 7-FTC-002 | 0.5 | 12.3 | 64 |
| 7-FTC-003 | 8.9 | 0.9 | 32 |
| 7-FTC-004 | 0.1 | 2.5 | 16 |
Development of Advanced Synthetic Methodologies for Diversified Analogues
The exploration of the structure-activity relationship (SAR) of this compound necessitates the development of efficient and versatile synthetic methods to generate a diverse library of analogues. While general methods for the synthesis of thiochromans and fluorinated aromatic compounds are established, future research will focus on developing novel strategies that allow for the late-stage introduction of fluorine and other functional groups.
Key areas for synthetic innovation include:
Late-Stage Fluorination: The development of novel fluorinating reagents and catalytic methods for the direct C-H fluorination of pre-assembled thiochroman scaffolds would provide rapid access to a wide range of fluorinated analogues.
Combinatorial Chemistry: The use of solid-phase synthesis and other combinatorial techniques can accelerate the generation of large libraries of this compound derivatives with diverse substituents at various positions of the thiochroman ring.
Stereoselective Synthesis: As the stereochemistry of thiochromanes can significantly impact their biological activity, the development of asymmetric synthetic routes to enantiomerically pure this compound derivatives is of high importance.
A comparison of potential synthetic routes for generating a library of this compound analogues is outlined in the table below.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established chemistry | Time-consuming, limited diversity |
| Late-Stage C-H Fluorination | Rapid access to fluorinated analogues | Regioselectivity, substrate scope |
| Solid-Phase Combinatorial Synthesis | High-throughput library generation | Cleavage and purification |
| Asymmetric Catalysis | Access to enantiopure compounds | Catalyst development and cost |
Integration of Cheminformatics and Machine Learning for SAR Prediction
Cheminformatics and machine learning are powerful tools that can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds. In the context of this compound, these computational approaches can be employed to rationalize existing SAR data and guide the design of new analogues with improved properties.
Future applications of computational methods include:
Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models based on a training set of this compound analogues can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.
Pharmacophore Modeling: Identifying the key structural features of this compound derivatives that are essential for binding to a specific biological target can inform the design of more potent and selective ligands.
In Silico ADMET Prediction: Machine learning models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual this compound analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.
A hypothetical QSAR model for a series of this compound analogues is presented in the interactive table below, demonstrating the correlation between physicochemical properties and biological activity.
| Compound ID | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |
| 7-FTC-001 | 3.1 | 45.2 | 1.5 |
| 7-FTC-002 | 3.5 | 40.1 | 0.8 |
| 7-FTC-003 | 2.8 | 55.6 | 9.2 |
| 7-FTC-004 | 4.2 | 35.8 | 0.2 |
Investigation of Multitargeting Fluorothiochroman Derivatives
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multitarget drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a reduced likelihood of drug resistance. The diverse biological activities of the thiochromane scaffold make it an attractive template for the design of multitargeting agents.
Future research in this area will focus on:
Rational Design: Integrating known SAR data for different targets to design single molecules based on the this compound scaffold that can modulate multiple disease-related pathways.
Fragment-Based Drug Discovery: Combining fragments known to bind to different targets into a single this compound-based molecule.
Systems Biology Approaches: Utilizing systems biology to identify key nodes in disease networks that can be targeted by a single multitargeting this compound derivative.
The table below illustrates a hypothetical design strategy for a multitargeting this compound derivative.
| Target 1 | Target 2 | Design Rationale | Resulting Compound Profile |
| Kinase A | Protease B | Incorporation of a kinase-binding motif onto the this compound scaffold with a protease-inhibiting side chain. | Dual inhibitor with potential for synergistic anticancer activity. |
Q & A
Basic: What are the established synthetic pathways for 7-Fluorothiochroman, and how can researchers ensure reproducibility?
Methodological Answer:
The synthesis of this compound typically involves fluorination of thiochroman precursors or cyclization of fluorinated intermediates. Key steps include:
- Reagent Selection : Use anhydrous conditions for fluorination agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization to isolate high-purity products. Confirm purity via HPLC (>95%) and melting point analysis .
- Reproducibility : Document exact molar ratios, reaction times, and temperature controls. Cross-validate results with published protocols in peer-reviewed journals (e.g., J. Org. Chem.) and share detailed supplementary materials .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis : Prioritize NMR to confirm fluorination (δ ~ -120 to -160 ppm) and NMR for thiochroman ring protons (δ 2.5–3.5 ppm for SCH). Compare with literature data to resolve ambiguities .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with sulfur and fluorine .
- HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation of this compound from byproducts. Validate with spiked standards .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets from multiple studies, noting variations in assay conditions (e.g., cell lines, IC protocols). Use tools like PRISMA guidelines for literature review .
- Experimental Variables : Replicate conflicting studies under controlled conditions, adjusting variables (e.g., solvent purity, incubation time). Apply ANOVA to identify statistically significant factors .
- Data Transparency : Share raw data and analysis scripts via repositories (e.g., Zenodo) to enable peer verification .
Advanced: What strategies optimize the regioselectivity of this compound functionalization?
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites. Compare with experimental NMR shifts to validate models .
- Directed Metalation : Employ LDA (Lithium Diisopropylamide) or Grignard reagents with directing groups (e.g., sulfoxides) to enhance regiocontrol .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates and adjust reaction pathways .
Advanced: How should researchers address discrepancies in thermal stability data for this compound under varying conditions?
Methodological Answer:
- Controlled Degradation Studies : Conduct TGA (Thermogravimetric Analysis) at incremental heating rates (5–20°C/min) in inert vs. oxidative atmospheres. Correlate with DSC (Differential Scanning Calorimetry) to identify decomposition phases .
- Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions. Validate with accelerated stability trials .
- Collaborative Validation : Partner with independent labs to replicate results, ensuring equipment calibration (e.g., NIST-traceable thermocouples) .
Advanced: What computational approaches best predict the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- QSAR Modeling : Curate datasets of logP, polar surface area, and plasma protein binding for training models (e.g., Random Forest or SVM). Validate with leave-one-out cross-validation .
- Molecular Dynamics : Simulate membrane permeability using CHARMM or AMBER force fields. Compare with Caco-2 cell assay data .
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize analogs with favorable bioavailability and low CYP450 inhibition .
Tables for Key Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
